molecular formula C9H11NO3 B1446599 2-Ethoxy-4-methylpyridine-3-carboxylic acid CAS No. 1518007-17-4

2-Ethoxy-4-methylpyridine-3-carboxylic acid

Cat. No. B1446599
CAS RN: 1518007-17-4
M. Wt: 181.19 g/mol
InChI Key: AKQURFZWBOUBBN-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1518007-17-4 . It has a molecular weight of 181.19 . The IUPAC name for this compound is 2-ethoxy-4-methylnicotinic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Ethoxy-4-methylpyridine-3-carboxylic acid is 1S/C9H11NO3/c1-3-13-8-7 (9 (11)12)6 (2)4-5-10-8/h4-5H,3H2,1-2H3, (H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Ethoxy-4-methylpyridine-3-carboxylic acid is a powder that is stored at room temperature .

Scientific Research Applications

Organic Synthesis

2-Ethoxy-4-methylpyridine-3-carboxylic acid is utilized in organic synthesis, particularly in the construction of complex molecules. Its carboxylic acid group can be involved in coupling reactions, such as the Suzuki-Miyaura coupling, which is a pivotal method for forming carbon-carbon bonds . This compound’s structure allows for the introduction of ethoxy and methyl groups into target molecules, which can significantly alter the physical and chemical properties of these molecules.

Nanotechnology

In nanotechnology, this compound can serve as a surface modifier to improve the dispersion of nanoparticles in various solvents. Its molecular structure can interact with the surface of nanoparticles, providing stability and preventing aggregation, which is crucial for the development of nanomaterials with consistent properties .

Polymers

The carboxylic acid functionality of 2-Ethoxy-4-methylpyridine-3-carboxylic acid makes it a candidate for polymer research. It can act as a monomer or a cross-linking agent in polymer chains, contributing to the development of new materials with enhanced durability, flexibility, or specific interaction with other substances .

Medicine

While specific applications in medicine for this compound are not detailed in the search results, carboxylic acid derivatives are known to play a role in drug design and development. They can be part of the synthesis of active pharmaceutical ingredients or intermediates due to their reactivity and ability to form stable bonds .

Pharmacy

In pharmacy, compounds like 2-Ethoxy-4-methylpyridine-3-carboxylic acid can be involved in the synthesis of various drug formulations. Their structural motifs are often found in molecules with biological activity, and they can be used to modify pharmacokinetic and pharmacodynamic properties of drugs .

Biotechnology

This compound’s reactive groups make it suitable for use in biotechnological applications, such as enzyme inhibition studies or as a building block for bioconjugation. Its ability to participate in bioorthogonal reactions can be exploited for labeling or targeting specific biomolecules within a biological system .

Environmental Science

Carboxylic acids and their derivatives are frequently used in environmental science, particularly in the analysis and removal of pollutants. They can chelate metal ions in water treatment processes or serve as standards in analytical methods for environmental monitoring .

Analytical Chemistry

In analytical chemistry, 2-Ethoxy-4-methylpyridine-3-carboxylic acid can be used as a reagent or a standard in various chemical analyses. Its well-defined structure and properties allow for its use in calibrating instruments or as a reference compound in the quantification of analytes .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

properties

IUPAC Name

2-ethoxy-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQURFZWBOUBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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